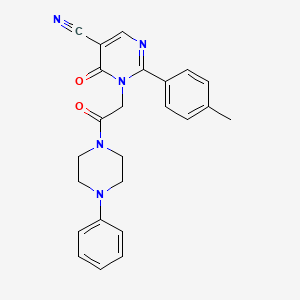

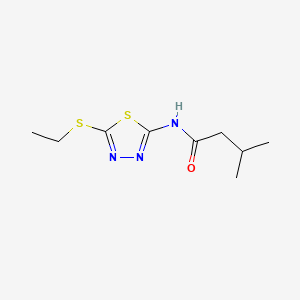

![molecular formula C11H12N2O4S B2516514 Acide 3-[(3-cyanoanilino)sulfonyl]-2-méthylpropanoïque CAS No. 1018577-95-1](/img/structure/B2516514.png)

Acide 3-[(3-cyanoanilino)sulfonyl]-2-méthylpropanoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the chemical formula C11H12N2O4S N-Ethyl-5-phenylisoxazolium-3’-sulfonate . This organic compound is a white crystalline powder that is soluble in water and common organic solvents. It is primarily used as a reagent catalyst in organic synthesis, promoting various important organic conversion reactions .

Applications De Recherche Scientifique

N-Ethyl-5-phenylisoxazolium-3’-sulfonate: has a wide range of applications in scientific research:

Chemistry: It is used as a reagent catalyst in organic synthesis, promoting redox reactions, acylation reactions, and carbonylation reactions.

Biology: The compound is utilized in biochemical studies to understand various biological processes.

Industry: The compound is used in industrial processes for the synthesis of various organic compounds

Mécanisme D'action

Target of Action

The primary target of 3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid is the aldo-keto reductase AKR1C3 . This enzyme plays a crucial role in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound affects the metabolic pathways involving AKR1C3. By inhibiting AKR1C3, it disrupts the metabolism of certain substrates, such as dinitrobenzamide .

Pharmacokinetics

The compound has shown good cellular potency, indicating that it may have favorable bioavailability .

Result of Action

The inhibition of AKR1C3 by 3-[(3-Cyanoanilino)sulfonyl]-2-methylpropanoic acid results in the disruption of the enzyme’s metabolic activity. This disruption can have a broad range of effects at the molecular and cellular levels, potentially influencing the progression of diseases such as breast and prostate cancer .

Méthodes De Préparation

N-Ethyl-5-phenylisoxazolium-3’-sulfonate: can be synthesized through a series of chemical steps. The preparation involves the sulfonation of isoxazole. The specific steps include:

Reaction of Isoxazole with Sulfur Trichloride: This initial step involves the reaction of isoxazole with sulfur trichloride to introduce the sulfonate group.

Sulfonation Reaction: The intermediate product undergoes a sulfonation reaction to form the sulfonate group.

Purification Steps: The final product is purified through various techniques to obtain the desired compound.

Analyse Des Réactions Chimiques

N-Ethyl-5-phenylisoxazolium-3’-sulfonate: undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: Substitution reactions are common, where different substituents replace the existing groups on the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Comparaison Avec Des Composés Similaires

N-Ethyl-5-phenylisoxazolium-3’-sulfonate: can be compared with other similar compounds, such as:

1-(2-Methyl-4-sulfophenyl)-3-methyl-5-pyrazolone: This compound has a similar molecular structure and is used in similar applications.

2-Ethyl-5-phenylisoxazolium-3’-sulfonate: Another compound with a similar structure and function.

3-(2-Ethyl-1,2-oxazol-2-ium-5-yl)benzenesulfonate: This compound shares structural similarities and is used in related chemical reactions

N-Ethyl-5-phenylisoxazolium-3’-sulfonate: stands out due to its specific solubility properties and its effectiveness as a reagent catalyst in a wide range of organic synthesis reactions.

Propriétés

IUPAC Name |

3-[(3-cyanophenyl)sulfamoyl]-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4S/c1-8(11(14)15)7-18(16,17)13-10-4-2-3-9(5-10)6-12/h2-5,8,13H,7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYPKCPWRASREP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)NC1=CC=CC(=C1)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2516432.png)

![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2516437.png)

![2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2516446.png)

![4-[(3-nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2516451.png)